3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione
CAS No.:
Cat. No.: VC16792549
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14N2O3 |
|---|---|
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 3-[(4-methoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
| Standard InChI | InChI=1S/C12H14N2O3/c1-17-10-4-2-9(3-5-10)8-14-11(15)6-7-13-12(14)16/h2-5H,6-8H2,1H3,(H,13,16) |
| Standard InChI Key | NBYPMKOCGYFYFO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)CCNC2=O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione features a dihydropyrimidine core substituted with a 4-methoxybenzyl group at position 3. The compound’s planar structure facilitates π-π interactions, while the methoxy group enhances solubility in polar solvents . Key physicochemical properties include:
| Property | Value |
|---|---|
| CAS Number | 2631060-00-7 |
| Molecular Formula | |
| Molecular Weight | 234.25 g/mol |
| Storage Conditions | Room temperature |
The absence of reported melting or boiling points suggests stability under standard laboratory conditions .
Tautomerism and Conformational Dynamics
Synthesis and Reaction Pathways
Cyclocondensation Strategies
A landmark synthesis route involves the reaction of -methylisourea hemisulfate salt with 2-(gem-disubstituted)methylene-3-oxoesters under basic conditions (e.g., NaHCO in DMF at 65°C) . This method yields tautomeric mixtures of dihydropyrimidines, which undergo acidic hydrolysis to produce 3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione derivatives in >90% purity .
Representative Reaction Conditions:
| Parameter | Detail |
|---|---|
| Reagents | -Methylisourea, 3-oxoester |
| Solvent | -Dimethylformamide (DMF) |
| Temperature | 65°C |
| Catalyst | NaHCO |
| Reaction Time | 12 hours |
This approach circumvents limitations of traditional Biginelli reactions, which struggle with sterically hindered ketones .
Thionation and Derivative Formation
Treatment of 3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione with phosphorus pentasulfide () selectively replaces the 2-oxo group with a thioxo moiety, producing 2-thioxo analogs . These derivatives exhibit enhanced bioactivity, as the thione group improves membrane permeability and target binding .
Pharmacological Applications
Antiproliferative Activity
In vitro studies on human promyelocytic leukemia (HL-60) cells reveal that 2-thioxo derivatives of 3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione inhibit cell proliferation at 10 µM, comparable to 1 µM all-trans retinoic acid (ATRA) . Activity correlates with alkyl chain length at position 4; derivatives with substituents show IC values <5 µM .
Mechanism of Action
The thioxo group chelates metal ions in enzymatic active sites, while the 4-methoxybenzyl moiety engages in hydrophobic interactions with protein pockets. Molecular docking studies suggest inhibition of dihydrofolate reductase (DHFR), a target in anticancer therapy .
Comparative Analysis with Structural Analogs
Bromophenyl Derivatives
1-(4-Bromophenyl)-3-(4-methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione (PubChem CID: 166113645) shares the dihydropyrimidine core but incorporates a bromophenyl group at position 1 . This substitution increases molecular weight to 389.2 g/mol and enhances halogen bonding potential, making it suitable for radiopharmaceutical applications .
Pyrimidinyl-Substituted Analogs
Compounds like 1-(4-methoxybenzyl)-5-[4-(4-methylphenyl)-2-pyrimidinyl]dihydro-2,4(1H,3H)-pyrimidinedione (PubChem CID: 2767549) demonstrate the versatility of the dihydropyrimidine scaffold. The addition of a pyrimidinyl group at position 5 introduces dual heterocyclic systems, potentiating kinase inhibition .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume